molecular formula C60H86O18 B586947 Ciguatoxin-2 CAS No. 142185-85-1

Ciguatoxin-2

Cat. No.: B586947
CAS No.: 142185-85-1
M. Wt: 1095.33
InChI Key: RWSYPPRKMNWNII-VYQNUHOXSA-N
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Description

Ciguatoxin-2 is a lipid-soluble, cyclic polyether neurotoxin originating from dinoflagellates of the genus Gambierdiscus that causes Ciguatera Fish Poisoning (CFP) . With a molecular formula of C 60 H 86 O 18 and a molecular mass of approximately 1095.31 g/mol , it is a congener of the Pacific ciguatoxin family and is also known as 52-epi-Ciguatoxin-3 . This compound is a potent modulator of voltage-gated sodium channels (Na V ), causing persistent activation and neuronal hyperexcitability, which underlies the neurological symptoms of CFP . Recent research has highlighted its specific value in neuroscience for studying pain and itch pathways. Studies demonstrate that Pacific-Ciguatoxin-2 (P-CTX-2) sensitizes key receptors and ion channels in sensory neurons, including TRPA1, TRPV4, PAR2, Mrgprs, and tetrodotoxin-resistant (TTX-r) sodium channels . Furthermore, it induces the release of neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), providing a mechanism for the persistent sensory disturbances, such as cold allodynia and pruritus, characteristic of ciguatera . This makes this compound an invaluable research tool for investigating peripheral and central sensitization mechanisms, chronic pain, and neurogenic inflammation. Researchers utilize this compound in neuropharmacology, toxicology, and food safety studies. This product is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86O18/c1-29-22-42-44(25-48-54(75-42)31(3)52(64)58-55(76-48)30(2)32(4)60(78-58)20-9-21-66-60)72-46-27-51-59(5,77-47(46)23-29)50(63)26-45-36(73-51)12-7-6-11-35-37(70-45)16-17-39-38(68-35)18-19-40-43(69-39)24-49-57(74-40)53(65)56-41(71-49)13-8-10-34(67-56)15-14-33(62)28-61/h6-8,10,14-19,29-58,61-65H,9,11-13,20-28H2,1-5H3/b7-6-,15-14+/t29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYPPRKMNWNII-VYQNUHOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018111
Record name Ciguatoxin 2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1095.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142185-85-1
Record name Ciguatoxin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142185-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciguatoxin 2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciguatoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIGUATOXIN-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEM1MON3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Based Extraction Techniques

Mechanical maceration with organic solvents remains a cornerstone for initial toxin extraction. Methanol and acetone are preferred due to their ability to solubilize nonpolar CTXs while preserving structural integrity. For instance, a comparative study demonstrated that methanol extraction achieved 73% recovery of CTX1B and 70% for CTX3C in spiked fish flesh, outperforming acetone-based methods. The inclusion of water in solvent mixtures (e.g., 80% methanol/water) enhances fiber swelling in freeze-dried tissues, improving contact surfaces and extraction efficiency. Enzymatic digestion using proteases (e.g., trypsin) prior to solvent extraction has also been validated, achieving comparable toxin estimates to mechanical methods while reducing processing time to >16 samples/day.

Solid-Phase Extraction (SPE) for Purification

Post-extraction cleanup is critical to remove lipids and other matrix components. Florisil® SPE cartridges have been effective in fractionating CTXs, with ethyl acetate/methanol (9:1) eluting 90% of CTX3C and related analogs. Defatting steps using hexane or diethyl ether are essential to eliminate nonpolar interferents, as demonstrated in protocols yielding >70% recovery for Pacific CTXs. Notably, matrix effects in neuroblastoma (N2a) cell-based assays (CBA) were reduced by 50% after SPE, enhancing detection sensitivity to meet international safety thresholds (0.01 µg/kg).

Chemical Synthesis of this compound

The total synthesis of P-CTX-2 is challenging due to its polycyclic ether structure, which includes 13 trans-fused rings and multiple stereocenters. While direct synthesis routes for P-CTX-2 are less documented than for CTX3C, analogous strategies provide a framework for its production.

Convergent Assembly of Structural Fragments

Synthetic approaches often divide the molecule into modular fragments for stepwise coupling. For CTX3C, the I-J-K-L-M ring system was synthesized via SmI2-mediated Reformatsky reactions and Lewis acid-catalyzed cyclizations, achieving a 22-step sequence with 0.5% overall yield. Key steps include:

  • O,S-Acetal Formation : Coupling of right-wing (A-G rings) and left-wing (H-M rings) fragments using α-chlorosulfide intermediates.

  • Ring-Closing Metathesis : Construction of the F ring via Grubbs catalyst-mediated olefin cyclization.

  • Deprotection : Final removal of 2-naphthylmethyl groups under hydrogenolysis conditions to unmask hydroxyl functionalities.

These methods, though developed for CTX3C, are adaptable to P-CTX-2 by modifying stereochemical configurations and side-chain functionalities.

Challenges in Stereochemical Control

The C8-C9 and C52-C53 vicinal diols in P-CTX-2 necessitate precise asymmetric synthesis. Chiral auxiliaries and Sharpless epoxidation have been employed in related CTX syntheses to establish correct stereochemistry. For example, γ-alkoxyallylsilane intermediates enabled the formation of O-linked oxacycles with >95% enantiomeric excess.

Analytical Validation and Quantification

Accurate quantification of P-CTX-2 is imperative for toxicity assessments and regulatory compliance. Advanced chromatographic and bioassay techniques are employed to validate extraction and synthesis outcomes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for CTX detection, offering specificity for low-abundance toxins. A validated method for CTX3C achieved a limit of detection (LOD) of 0.002 µg/kg using a C18 column and gradient elution with acetonitrile/water (0.1% formic acid). Signal suppression due to matrix effects remains a challenge, necessitating isotopically labeled internal standards (e.g., 13C-CTX3C) for correction.

Neuroblastoma Cell-Based Assay (CBA-N2a)

The CBA-N2a quantifies CTX toxicity by measuring voltage-sensitive sodium channel activation. For P-CTX-2, a 6-fold increase in substance P (SP) release was observed in co-cultured dorsal root ganglion neurons and keratinocytes at 10 nM concentrations. The assay’s EC50 for P-CTX-2 is 0.8 nM, aligning with its high potency.

Data Tables: Comparative Analysis of Preparation Methods

Table 1. Recovery Rates of CTX Analogs Using Different Extraction Protocols

MethodSolvent SystemRecovery (%)Matrix Effect Reduction
Methanol Maceration80% MeOH/H2O73 (CTX1B)45%
Enzymatic DigestionAcetone/Ethyl Acetate70 (CTX3C)50%
SPE (Florisil®)Ethyl Acetate/MeOH9060%

Table 2. Key Parameters in CTX3C Synthesis (Applicable to P-CTX-2)

StepReaction ConditionsYield (%)
O,S-Acetal Formationα-Chlorosulfide, 0°C80
Reformatsky CyclizationSmI2, THF, -60°C75
DeprotectionH2/Pd-C, MeOH95

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicological Profiles

Parameter CTX-2 CTX-1 CTX-3 Brevetoxin-2
LD₅₀ (Mouse Bioassay) ~0.25 µg/kg (estimated) ~0.15 µg/kg ~0.30 µg/kg ~200 µg/kg
Primary Target Nav1.8/TRPA1 neurons VGSCs VGSCs VGSCs (site 5)
Clinical Effects Cold allodynia, paralysis Cardiovascular collapse Similar to CTX-2 Respiratory distress
Fish Toxicity 0.09–0.61 µg/kg 0.08–0.67 µg/kg 0.02–0.07 µg/kg Not quantified in fish
  • Mechanistic Differences : CTX-2 uniquely sensitizes cold-sensing neurons via TRPA1 and Nav1.8 channels, a pathway unaffected by TRPM8 antagonists . In contrast, CTX-1 and CTX-3 predominantly disrupt VGSCs, causing systemic symptoms like bradycardia .
  • Ecological Impact: CTX-2 is frequently detected in fish species such as Plectropomus spp. (0.09 µg/kg), often co-occurring with CTX-1 and CTX-3, complicating diagnostic efforts . Brevetoxin-2, however, is associated with red tides and mass fish die-offs rather than human poisoning .

Analytical and Purity Challenges

  • Purity : CTX-2 isolated from natural sources often contains impurities, including other ciguatoxins (e.g., 0.1% contaminants in 99.9% pure samples), which can confound research outcomes .
  • Detection : Advanced LC-MS/MS methods are required to distinguish CTX-2 from its diastereomers, leveraging lithium adduct ions for enhanced sensitivity .

Biological Activity

Ciguatoxin-2 (CTX-2) is a potent marine neurotoxin produced by dinoflagellates, primarily from the genera Gambierdiscus and Fukuyoa. It is one of the compounds responsible for ciguatera fish poisoning (CFP), a significant health concern in tropical and subtropical regions. This article delves into the biological activity of CTX-2, focusing on its mechanisms of action, toxicity profiles, and recent research findings.

Ciguatoxins, including CTX-2, possess a complex polyether structure that allows them to interact with voltage-gated sodium channels (VGSCs) in neuronal cells. The binding of CTX-2 to these channels results in prolonged depolarization and increased neuronal excitability, leading to symptoms associated with CFP.

Key Mechanisms:

  • Voltage-Gated Sodium Channels : CTX-2 enhances the opening of VGSCs, causing an influx of sodium ions into neurons, which can lead to excitotoxicity and subsequent neuronal damage .
  • Calcium Signaling : Studies show that CTX-2 can sensitize sensory neurons by increasing intracellular calcium levels, which is mediated through the activation of various ion channels such as TRPA1 and TRPV4 .

Toxicity Profiles

The toxicity of CTX-2 has been evaluated through various in vivo studies. The median lethal dose (LD50) for CTX-2 has been reported to range from 0.25 to 2.3 µg/kg when administered intraperitoneally in mice . This potency underscores the significant risk posed by ciguatoxins in contaminated fish.

Comparative Toxicity Table

CompoundLD50 (µg/kg)Source
Ciguatoxin-10.25Gambierdiscus spp.
This compound0.9Gambierdiscus spp.
Ciguatoxin-32.3Gambierdiscus spp.
Maitotoxin50Various dinoflagellates

Case Studies

Recent studies have highlighted the effects of CTX-2 on sensory neurons and its role in mediating pain and pruritus:

  • Sensitization of Sensory Neurons : A study demonstrated that exposure to CTX-2 resulted in heightened sensitivity of sensory neurons, implicating it in pain pathways . This sensitization was attributed to increased release of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).
  • Excitotoxicity : Another research finding indicated that prolonged exposure to CTX-2 could induce excitotoxicity in motor neurons, leading to irreversible motor deficits . This highlights the potential long-term neurological impacts of ciguatera poisoning.

Research Findings

Recent investigations into CTX-2 have provided insights into its biological activity:

  • Ion Channel Interaction : Research has shown that CTX-2 preferentially binds to specific subtypes of sodium channels, enhancing their activity and contributing to the neurotoxic effects observed in affected individuals .
  • In Vivo Studies : A comprehensive study evaluated the subchronic effects of ciguatoxins on mice over a 28-day period, revealing significant alterations in biochemical parameters indicative of neurotoxicity .

Q & A

Q. What are the current standard protocols for detecting Ciguatoxin-2 in marine samples?

To detect this compound (CTX-2), researchers typically employ a combination of extraction, purification, and analytical techniques.

  • Extraction : Use organic solvents (e.g., acetone or methanol) to isolate toxins from fish or algal biomass.
  • Purification : Liquid-liquid partitioning (e.g., dichloromethane/water) and solid-phase extraction (SPE) columns to remove matrix interference.
  • Analysis : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitivity and specificity. Ensure calibration with certified CTX-2 standards and validate results using cytotoxicity assays (e.g., neuroblastoma cell lines) .

Q. What model organisms are recommended for preliminary toxicity screening of this compound?

  • Marine models : Larval zebrafish (Danio rerio) for neurobehavioral assays due to conserved sodium channel targets.
  • Invertebrates : Brine shrimp (Artemia salina) for rapid lethality screening.
  • Cell lines : Mouse neuroblastoma (Neuro-2a) cells to quantify sodium channel disruption via cytotoxicity assays.
    • Protocol : Pre-treat cells with ouabain/veratridine to sensitize them to CTX-2, then measure cell viability using MTT or Alamar Blue .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Detailed documentation : Include reagent sources (e.g., synthetic CTX-2 suppliers), instrument parameters (e.g., HPLC column type), and environmental conditions (e.g., temperature during toxin extraction).
  • Controls : Use positive controls (e.g., commercially available CTX-2) and negative controls (toxin-free matrices).
  • Replication : Perform triplicate measurements for quantitative assays and report statistical variability (e.g., standard deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

Contradictions often arise from methodological variability or environmental factors. A systematic approach includes:

  • Meta-analysis : Compare studies using criteria like toxin source (natural vs. synthetic), extraction protocols, and assay endpoints.
  • Method harmonization : Adopt consensus protocols (e.g., the European Food Safety Authority’s guidelines for ciguatera detection).
  • Environmental variables : Account for algal bloom dynamics and geographic differences in toxin profiles.
    • Example: Discrepancies in LD₅₀ values may stem from variations in toxin purification efficiency or model organism sensitivity .

Q. What structural elucidation techniques are most effective for confirming this compound’s stereochemistry, and how should data be interpreted?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-¹³C HSQC and NOESY spectra to assign stereocenters. Compare with synthetic CTX-2 derivatives.
  • X-ray crystallography : Requires high-purity crystals; limited by CTX-2’s instability in non-polar solvents.
  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and validate experimental data.
    • Caution : Ensure spectra are acquired at controlled temperatures to avoid degradation artifacts .

Q. What computational approaches are used to predict this compound’s interaction with sodium channels, and how can these be validated experimentally?

  • Molecular docking : Use tools like AutoDock Vina to model CTX-2 binding to voltage-gated sodium channels (e.g., Nav1.4).
  • Molecular dynamics (MD) simulations : Simulate toxin-channel interactions over nanosecond timescales to assess binding stability.
  • Validation : Patch-clamp electrophysiology on HEK293 cells expressing sodium channels to measure toxin-induced current inhibition.
    • Key metrics : IC₅₀ values and Hill coefficients for dose-response relationships .

Key Methodological Considerations

  • Ethical compliance : For studies involving animal models, follow institutional guidelines (e.g., IACUC approval) and the "3Rs" (Replacement, Reduction, Refinement) .
  • Literature review : Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and avoid redundancy .
  • Data sharing : Archive raw spectra, chromatograms, and toxicity data in repositories like Zenodo for peer validation .

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